molecular formula C9H9N3S B3158285 4-(3-Methyl-2-thienyl)-2-pyrimidinamine CAS No. 856974-83-9

4-(3-Methyl-2-thienyl)-2-pyrimidinamine

Katalognummer B3158285
CAS-Nummer: 856974-83-9
Molekulargewicht: 191.26 g/mol
InChI-Schlüssel: FQQZSGNHBBJFAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Methyl-2-thienyl)-2-pyrimidinamine, also known as MTA, is a synthetic compound that has been the subject of extensive scientific research in recent years. MTA is a pyrimidine-based inhibitor that has been shown to have potential therapeutic applications in a variety of diseases, including cancer and inflammatory disorders. In

Wirkmechanismus

Target of Action

The primary target of 4-(3-Methyl-2-thienyl)-2-pyrimidinamine, also known as Tiagabine, is the GABA transporter 1 (GAT1) . GAT1 is responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into the presynaptic neuron . By targeting GAT1, Tiagabine increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects .

Mode of Action

Tiagabine acts by inhibiting the reuptake of GABA by GAT1 . This inhibition prevents the removal of GABA from the synaptic cleft, allowing it to continue exerting its inhibitory effects on the postsynaptic neuron . This results in an overall decrease in neuronal excitability, which can help control conditions characterized by excessive neuronal activity, such as seizures .

Biochemical Pathways

The action of Tiagabine primarily affects the GABAergic pathway . By inhibiting GAT1, Tiagabine increases the concentration of GABA in the synaptic cleft . GABA then binds to its receptors on the postsynaptic neuron, opening chloride channels and hyperpolarizing the neuron . This makes the neuron less likely to fire, thereby reducing neuronal excitability .

Pharmacokinetics

Tiagabine exhibits high bioavailability (90-95%) and is primarily metabolized by the liver via the CYP450 system, particularly CYP3A . The onset of action occurs approximately 45 minutes after administration, and the elimination half-life is between 5-8 hours . The drug is excreted via both fecal (63%) and renal (25%) routes

Vorteile Und Einschränkungen Für Laborexperimente

4-(3-Methyl-2-thienyl)-2-pyrimidinamine has several advantages for use in lab experiments, including its high potency and selectivity for SAHH. However, this compound also has limitations, including its poor solubility in water and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for research on 4-(3-Methyl-2-thienyl)-2-pyrimidinamine, including the development of more potent and selective inhibitors of SAHH, the investigation of the potential of this compound as a treatment for neurodegenerative diseases, and the exploration of the potential of this compound as a treatment for inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has potential therapeutic applications in a variety of diseases, including cancer and inflammatory disorders. This compound inhibits the enzyme S-adenosylhomocysteine hydrolase, leading to changes in gene expression that can result in the inhibition of cell growth and the induction of apoptosis. While this compound has several advantages for use in lab experiments, it also has limitations, including its poor solubility in water and potential off-target effects. There are several future directions for research on this compound, including the development of more potent and selective inhibitors of SAHH and the investigation of the potential of this compound as a treatment for neurodegenerative diseases and inflammatory disorders.

Wissenschaftliche Forschungsanwendungen

4-(3-Methyl-2-thienyl)-2-pyrimidinamine has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer and inflammatory disorders. In cancer research, this compound has been shown to inhibit the growth of multiple cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease.

Eigenschaften

IUPAC Name

4-(3-methylthiophen-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-3-5-13-8(6)7-2-4-11-9(10)12-7/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQZSGNHBBJFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methyl-2-thienyl)-2-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
4-(3-Methyl-2-thienyl)-2-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
4-(3-Methyl-2-thienyl)-2-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
4-(3-Methyl-2-thienyl)-2-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
4-(3-Methyl-2-thienyl)-2-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
4-(3-Methyl-2-thienyl)-2-pyrimidinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.